molecular formula C20H21N3O2S B4798264 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate

Cat. No.: B4798264
M. Wt: 367.5 g/mol
InChI Key: OEKQBOSRQSNZJK-UHFFFAOYSA-N
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Description

The compound 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate features a quinazoline core substituted with methyl groups at positions 4, 6, and 5. A sulfanyl (-S-) linker connects this heterocyclic moiety to an ethyl group, which is further esterified with a phenylcarbamate group.

The sulfanyl-ethyl-carbamate architecture may confer enhanced solubility and metabolic stability compared to simpler quinazoline derivatives, making it a candidate for drug development .

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-11-17-15(3)21-19(23-18(17)12-14(13)2)26-10-9-25-20(24)22-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKQBOSRQSNZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of 4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline core with a suitable thiol reagent.

    Carbamate Formation: The final step involves the reaction of the sulfanyl-substituted quinazoline with phenyl isocyanate to form the phenylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl and phenylcarbamate groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylmethylcarbamate Analogs

lists thiazole-based carbamates, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. These compounds share a carbamate backbone but differ in their heterocyclic core (thiazole vs. quinazoline) and substituents. Key distinctions include:

  • Heterocyclic Core: Thiazole (5-membered ring with N and S) vs. quinazoline (6-membered bicyclic ring with two N atoms).
  • Substituents : Thiazolylmethylcarbamates often feature hydroxy, ethoxycarbonyl, and phenyl groups, which may enhance hydrogen bonding but reduce lipophilicity compared to the trimethylquinazoline-sulfanyl group .

Triazine-Based Methylcarbamate Pesticides

and highlight methylcarbamate pesticides like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S, MW: 381.36 g/mol) and trimethacarb (C₁₁H₁₅N₃O₂, MW: 221.26 g/mol). These compounds utilize a triazine core instead of quinazoline. Notable differences include:

  • Biological Target : Triazines inhibit acetolactate synthase (ALS) in plants, while quinazolines often target mammalian enzymes like tyrosine kinases.
  • Substituent Effects : The trifluoroethoxy group in triflusulfuron methyl ester increases electronegativity and herbicidal activity, whereas the trimethylquinazoline group may enhance DNA intercalation or kinase binding .

Sulfanyl-Containing Pharmaceuticals

describes montelukast derivatives, such as 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid. These share sulfanyl linkers but incorporate quinoline instead of quinazoline. Key contrasts:

  • Core Structure: Quinoline (single N-containing ring) vs. quinazoline (two N atoms). Quinazolines exhibit greater hydrogen-bonding capacity.
  • Pharmacokinetics : The phenylcarbamate group in the target compound may reduce renal clearance compared to the carboxylic acid group in montelukast analogs .

Structural and Functional Data Table

Compound Class Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Quinazoline ~450 (estimated) 4,6,7-Trimethyl, phenylcarbamate Kinase inhibition (hypothesized)
Thiazolylmethylcarbamates Thiazole 500–600 Ethoxycarbonyl, hydroxy, phenyl Antimicrobial, enzyme inhibition
Triazine Pesticides Triazine 220–380 Trifluoroethoxy, methyl Herbicidal (ALS inhibition)
Montelukast Analogs Quinoline 500–600 Sulfanyl, carboxylic acid Anti-inflammatory (leukotriene antagonist)

Pharmacological Implications

  • Quinazoline vs. Thiazole/Triazine : The quinazoline core’s dual nitrogen atoms may improve binding to ATP pockets in kinases, while thiazoles and triazines prioritize smaller targets like plant ALS or bacterial enzymes .
  • Sulfanyl Linker: Enhances stability against hydrolysis compared to ester or amide linkers, as seen in phosphonothiolate compounds () .
  • Phenylcarbamate Group : Likely improves blood-brain barrier penetration relative to polar groups (e.g., carboxylic acids in montelukast) but may reduce aqueous solubility .

Biological Activity

Overview of Biological Activity

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate is a compound that may exhibit various biological activities based on its structural characteristics. Compounds containing quinazoline and carbamate moieties are often associated with a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Significance

The quinazoline ring is known for its role in medicinal chemistry due to its ability to interact with various biological targets. The presence of the sulfanyl (thioether) group can enhance the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

Compounds similar to phenylcarbamates have been studied for their antimicrobial properties. The incorporation of a quinazoline structure can lead to enhanced activity against bacterial and fungal strains. Research has shown that derivatives of quinazoline possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of carbamate derivatives has been documented in various studies. For instance, similar compounds have demonstrated effectiveness in reducing inflammation in animal models, often through inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

Quinazoline derivatives are also being explored for their anticancer properties. Studies have indicated that certain compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Research Findings and Case Studies

While specific data on "this compound" is limited, research on analogous compounds can provide insights into potential biological activities:

Compound TypeBiological ActivityReference
Quinazoline derivativesAntimicrobial
Carbamate derivativesAnti-inflammatory
Quinazoline-based compoundsAnticancerGeneral knowledge

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate
Reactant of Route 2
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2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl phenylcarbamate

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